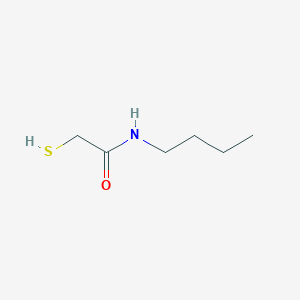

N-Butyl-2-sulfanylacetamide

Description

N-Butyl-2-mercaptoacetamide is an organic compound characterized by the presence of a butyl group attached to a mercaptoacetamide moiety

Properties

CAS No. |

58547-78-7 |

|---|---|

Molecular Formula |

C6H13NOS |

Molecular Weight |

147.24 g/mol |

IUPAC Name |

N-butyl-2-sulfanylacetamide |

InChI |

InChI=1S/C6H13NOS/c1-2-3-4-7-6(8)5-9/h9H,2-5H2,1H3,(H,7,8) |

InChI Key |

LUFRWKRJDPDNGD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)CS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-2-mercaptoacetamide typically involves the reaction of butylamine with mercaptoacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Butylamine+Mercaptoacetic Acid→N-Butyl-2-mercaptoacetamide+Water

Industrial Production Methods: In industrial settings, the production of N-Butyl-2-mercaptoacetamide may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. Techniques such as distillation and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N-Butyl-2-mercaptoacetamide undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can be reduced to yield the corresponding thiol.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride.

Substitution: Nucleophiles such as alkyl halides.

Major Products Formed:

Oxidation: Disulfides.

Reduction: Thiols.

Substitution: Substituted amides.

Scientific Research Applications

Biological Activities

N-Butyl-2-sulfanylacetamide has been studied for its biological properties, particularly as an antibiotic efflux pump inhibitor. Research indicates that it can enhance the efficacy of antibiotics against Gram-negative bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa. These bacteria often exhibit resistance to multiple drugs due to their efflux pumps, which expel antibiotics from the cell. The compound has shown promise in inhibiting these pumps, thereby increasing the intracellular concentration of antibiotics like minocycline and improving their therapeutic effectiveness .

Medicinal Chemistry

The compound's structure allows it to interact with various biological targets, making it a candidate for drug development. Its potential applications include:

- Antimicrobial Agents : As mentioned, this compound can inhibit antibiotic resistance mechanisms, which is crucial in treating infections caused by resistant bacterial strains.

- Cholinesterase Inhibition : Compounds containing sulfur atoms have been explored for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's disease. This compound may contribute to this field by serving as a scaffold for designing new inhibitors .

Synthesis and Derivatives

The synthesis of this compound generally involves straightforward chemical reactions that can be adapted to produce various derivatives with modified biological activities. The compound can be synthesized through the reaction of butylamine with 2-sulfanylacetyl chloride under controlled conditions. This adaptability allows researchers to explore a range of derivatives that could enhance its pharmacological profile.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

- Efflux Pump Inhibition : A study highlighted the compound's role as an efflux pump inhibitor, demonstrating its ability to enhance antibiotic activity against resistant strains .

- Neuroprotective Effects : Research into related compounds suggests that modifications of the sulfanylacetamide structure could lead to neuroprotective agents targeting cholinergic pathways .

Data Tables

Mechanism of Action

The mechanism of action of N-Butyl-2-mercaptoacetamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The thiol group plays a crucial role in these interactions, often forming covalent bonds with the target molecules.

Comparison with Similar Compounds

N-Aryl mercaptoacetamides: These compounds share the mercaptoacetamide core but differ in the substituents attached to the nitrogen atom.

N-Butyl-2-sulfanylacetamide: Similar in structure but with a different functional group.

Uniqueness: N-Butyl-2-mercaptoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its butyl group provides hydrophobic characteristics, while the mercaptoacetamide moiety offers potential for various chemical modifications.

Biological Activity

N-Butyl-2-sulfanylacetamide is a compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a butyl group attached to a sulfanylacetamide moiety. The presence of the sulfanyl (thio) group is significant as it can influence the compound's reactivity and interaction with biological targets. The compound's structure allows for various functional modifications, which can enhance its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study highlighted its role as an efflux pump inhibitor , particularly against Acinetobacter baumannii and Pseudomonas aeruginosa. These pathogens are known for their resistance to multiple antibiotics, making efflux pump inhibitors crucial for enhancing antibiotic efficacy. In this context, this compound has demonstrated the ability to increase the accumulation of antibiotics like minocycline within bacterial cells, thus potentiating their effects without significant cytotoxicity towards human cells .

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have shown that derivatives of sulfanylacetamides possess significant cytotoxic effects on various cancer cell lines. For instance, related compounds have been reported to induce apoptosis in breast cancer cells by targeting key regulatory proteins such as BCL2 and caspases . The mechanism involves the disruption of mitochondrial membrane potential and the activation of stress-associated pathways, which lead to enhanced apoptotic signaling .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Efflux Pumps : By inhibiting bacterial efflux pumps, the compound enhances the intracellular concentration of antibiotics, thereby improving their therapeutic efficacy against resistant strains .

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways through mitochondrial dysfunction and modulation of apoptotic proteins, leading to increased cell death rates .

- Antioxidant Activity : Some studies suggest that compounds similar to this compound may exhibit antioxidant properties, which can protect normal cells from oxidative stress while selectively targeting cancerous cells .

Study on Efflux Pump Inhibition

A notable study evaluated the efficacy of this compound in inhibiting antibiotic efflux pumps in A. baumannii. The compound was tested in conjunction with minocycline in human serum conditions. Results indicated a significant reduction in bacterial growth when treated with both agents compared to controls, highlighting its potential as a therapeutic adjunct in treating resistant infections .

Anticancer Research

In another investigation focusing on breast cancer cell lines (MDA-MB-231), derivatives of this compound were shown to induce apoptosis effectively. The study utilized flow cytometry to assess cell viability and apoptosis rates, revealing that treated cells exhibited increased levels of apoptotic markers compared to untreated controls . The findings suggest that such compounds could be developed into novel anticancer therapies.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.